

# Palmitoyl Tripeptide-1 hydrochloride discovery and development

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An In-depth Technical Guide to **Palmitoyl Tripeptide-1 Hydrochloride**: Discovery, Development, and Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Palmitoyl Tripeptide-1, a synthetic lipopeptide, represents a significant advancement in the field of dermatology and cosmetic science. Born from the foundational discovery of the naturally occurring tripeptide Gly-His-Lys (GHK), its development was driven by the need to enhance bioavailability and skin penetration. By attaching a palmitic acid moiety, the resulting molecule, Palmitoyl Tripeptide-1 (also known as Pal-GHK), gained increased lipophilicity, allowing it to effectively traverse the stratum corneum and interact with dermal fibroblasts. This guide provides a comprehensive technical overview of its discovery, synthesis, mechanism of action, and the preclinical and clinical data supporting its efficacy as a potent agent for skin repair and rejuvenation. It is categorized as a "matrikine" or "messenger peptide," signaling cells to stimulate the synthesis of extracellular matrix proteins, thereby reducing the visible signs of aging.

# Discovery and Physicochemical Properties



# From GHK to Palmitoyl Tripeptide-1: A Developmental Overview

The journey of Palmitoyl Tripeptide-1 begins with its parent molecule, the tripeptide Gly-His-Lys (GHK). GHK was first identified in human plasma in 1973 and is known for its role in wound healing and tissue regeneration.[1][2] The development of Palmitoyl Tripeptide-1, popularized by Sederma, was a strategic modification to overcome the delivery challenges of the hydrophilic GHK peptide.[3] By conjugating GHK with palmitic acid, a 16-carbon saturated fatty acid, the resulting lipopeptide exhibits enhanced stability and skin penetration, allowing it to reach the dermal layer where it exerts its biological activity.[1][3][4] This ingredient was previously known by the broader term "Palmitoyl Oligopeptide," a name that was retired in 2013 to specifically distinguish Pal-GHK from other peptides like Palmitoyl Hexapeptide-12.[5]

## **Physicochemical Characteristics**

Palmitoyl Tripeptide-1 is a white to off-white powder with the chemical formula C30H54N6O5 and a molecular weight of 578.8 Da.[3][4][6] Its structure allows it to mimic fragments of type I collagen, a key structural protein in the skin.[3][7] The palmitoyl group significantly increases its lipophilicity (estimated logP of 4.81), making it soluble in oils and organic solvents but less soluble in water, which necessitates its inclusion in emulsified or lipid-based cosmetic formulations.[3][8][9]

# **Synthesis and Manufacturing**

The synthesis of Palmitoyl Tripeptide-1 is achieved through established methods of peptide chemistry, primarily solid-phase peptide synthesis (SPPS) and liquid-phase synthesis.[5][6]

#### **Synthetic Methodologies**

Solid-Phase Peptide Synthesis (SPPS): This is a common method where the C-terminal amino acid (Lysine) is anchored to a solid resin support.[5] The peptide chain is then elongated by sequentially adding the next N-protected amino acids (Histidine, then Glycine). After each coupling step, the N-terminal protecting group is removed to allow the next amino acid to be added. Finally, palmitic acid is coupled to the N-terminus of the completed tripeptide. The final lipopeptide is then cleaved from the resin and purified.[5][6][9]

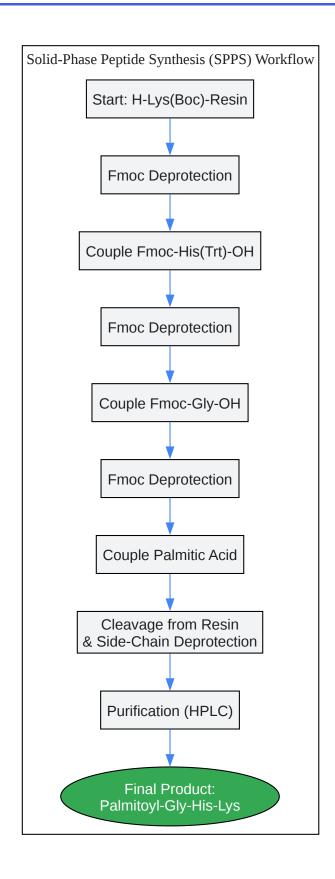


• Liquid-Phase Synthesis: This method involves synthesizing the peptide in solution. Various strategies have been reported, which generally involve the coupling of protected amino acid fragments. For example, one method involves the initial synthesis of Pal-Gly-OH, which is then coupled to a pre-synthesized His-Lys dipeptide fragment, followed by deprotection steps to yield the final product.[5][10]

## **General Synthesis Workflow**

The following diagram illustrates a generalized workflow for the solid-phase synthesis of Palmitoyl Tripeptide-1.





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A generalized workflow for the solid-phase synthesis of Palmitoyl Tripeptide-1.



# **Mechanism of Action: Signaling for Dermal Repair**

Palmitoyl Tripeptide-1 functions as a "matrikine," a signaling peptide derived from the breakdown of extracellular matrix (ECM) proteins.[11] Its mechanism is centered on mimicking these natural fragments to stimulate cellular repair processes.

# **Stimulation of Extracellular Matrix Synthesis**

The primary action of Palmitoyl Tripeptide-1 is to stimulate dermal fibroblasts to increase the synthesis of key ECM components, including collagen (types I and III), fibronectin, and glycosaminoglycans (GAGs) like hyaluronic acid.[1][3][11] This action is believed to be mediated through the activation of several intracellular signaling pathways.

- Transforming Growth Factor-β (TGF-β) Pathway: Pal-GHK is suggested to activate the TGF-β pathway, a master regulator of collagen synthesis.[3][12][13] By mimicking ECM breakdown, it can trigger this pathway, leading to the upregulation of collagen gene expression (e.g., COL1A1 and COL1A2).[12]
- Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the MAPK cascade is another proposed mechanism through which Pal-GHK stimulates fibroblast proliferation and matrix production.[11]

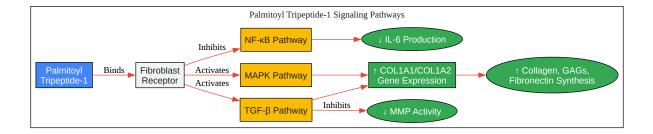
#### **Anti-Inflammatory and Antioxidant Effects**

Beyond matrix synthesis, Palmitoyl Tripeptide-1 exhibits protective functions.

- NF-κB Pathway Modulation: In vitro studies suggest Pal-GHK can mitigate the activation of the pro-inflammatory transcription factor NF-κB.[12] This leads to a downstream reduction in the secretion of inflammatory cytokines like Interleukin-6 (IL-6), helping to dampen inflammatory responses in the skin.[12]
- Copper Chelation and Antioxidant Activity: The GHK sequence has a high affinity for copper ions (Cu<sup>2+</sup>).[12] By chelating copper, it can deliver this essential cofactor to copper-dependent enzymes like lysyl oxidase (critical for collagen cross-linking) and superoxide dismutase (an endogenous antioxidant).[3][12] This action helps to reduce oxidative stress by neutralizing damaging free radicals.[3][11]



The following diagram illustrates the key signaling pathways modulated by Palmitoyl Tripeptide-1.



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Signaling pathways activated by Palmitoyl Tripeptide-1 in dermal fibroblasts.

# **Preclinical and Clinical Development**

The efficacy of Palmitoyl Tripeptide-1 is supported by a body of in vitro and in vivo data.

# **Quantitative In Vitro Efficacy Data**

In vitro studies using human dermal fibroblast cultures have provided quantitative evidence of Pal-GHK's biological activity.



Parameter Measured	Experimental Conditions	Result	Reference
Cell Viability	Fibroblast cultures + Red Light + Pal-GHK (copper complex)	12.5-fold increase vs. red light alone	[12]
bFGF Secretion	Fibroblast cultures + Red Light + Pal-GHK (copper complex)	~230% increase	[12]
Collagen Synthesis	Fibroblast cultures + Red Light + Pal-GHK (copper complex)	~70% increase	[12]
Collagen & GAG Synthesis	5 ppm Pal-GHK + 0.05% Vitamin A	Activity comparable to promoting synthesis	[11]
IL-6 Secretion	Fibroblasts stimulated with TNF-α + Pal-GHK	Markedly smaller IL-6 response vs. TNF-α alone	[12]

# **Quantitative In Vivo & Clinical Efficacy Data**

Clinical studies, often using formulations containing Palmitoyl Tripeptide-1 as part of a complex (e.g., Matrixyl™ 3000), have demonstrated significant anti-aging effects.[1][6]



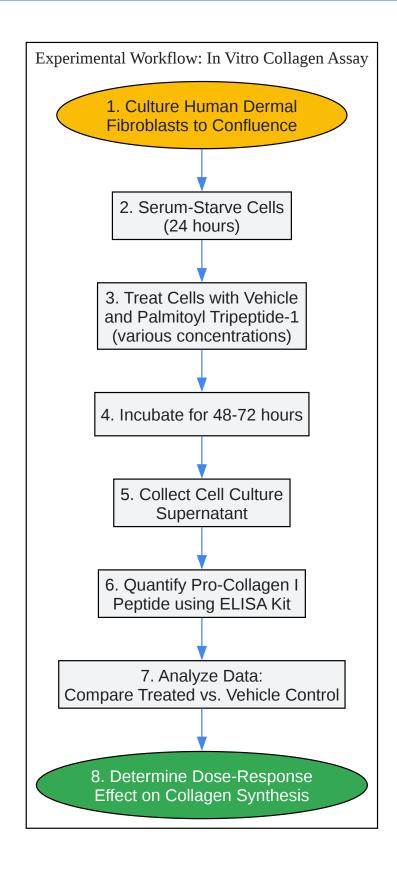
Parameter Measured	Experimental Conditions	Result	Reference
Deep Wrinkle Surface Area	3% Matrixyl 3000, twice daily for 2 months	39.4% reduction	[14]
Main Wrinkle Density	3% Matrixyl 3000, twice daily for 2 months	32.9% reduction	[14]
Main Wrinkle Average Depth	3% Matrixyl 3000, twice daily for 2 months	19.9% reduction	[14]
Skin Roughness	3% Matrixyl 3000, twice daily for 2 months	16.0% improvement	[14]
Skin Tone	3% Matrixyl 3000, twice daily for 2 months	15.5% improvement	[14]
Skin Thickness	Topical application for 28 days	~4% increase (statistically significant) vs. vehicle	[12]
Wrinkles and Roughness	Cream with 5.0% palmitoyl oligopeptide complex	Significant improvement	[13]

# **Experimental Protocols**

4.3.1 Protocol: In Vitro Fibroblast Collagen I Synthesis Assay

This protocol outlines a method to quantify the effect of Palmitoyl Tripeptide-1 on collagen production by human dermal fibroblasts.





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Workflow for an in vitro fibroblast collagen synthesis assay.



#### Methodology:

- Cell Culture: Human dermal fibroblasts are seeded in 96-well plates and cultured in DMEM with 10% FBS until they reach 80-90% confluence.
- Starvation: The culture medium is replaced with serum-free medium for 24 hours to synchronize the cells.
- Treatment: Cells are treated with fresh serum-free medium containing either a vehicle control or varying concentrations of Palmitoyl Tripeptide-1 (e.g., 1-10 ppm).
- Incubation: The plates are incubated for 48 to 72 hours to allow for protein synthesis.
- Sample Collection: After incubation, the cell culture supernatant is collected.
- Quantification: The concentration of pro-collagen type I C-peptide (a marker for collagen synthesis) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
- Data Analysis: Absorbance is read on a plate reader, and concentrations are calculated based on a standard curve. Results from treated wells are compared to the vehicle control to determine the percentage increase in collagen synthesis.

# **Safety and Toxicology Profile**

Palmitoyl Tripeptide-1 has been extensively evaluated for safety and is considered well-tolerated for cosmetic use. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the available data and concluded that it is safe in the present practices of use and concentration in cosmetic products.[7][15][16]



Endpoint	Test System	Result	Reference
Acute Oral Toxicity	Sprague-Dawley Rats	LD50 > 2,000 mg/kg (Classified as non- toxic)	[7][8]
Ocular Irritation	New Zealand White Rabbits	Very slight, transient conjunctival reactions	[7]
Skin Irritation	Guinea Pigs	Non-irritating	[9]
Genotoxicity (Ames Test)	S. typhimurium strains	Non-genotoxic up to 5,000 μ g/plate	[9]
Recommended Use Level	Cosmetic Formulations	Typically <10 ppm (0.001%)	[7][15]

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